molecular formula C14H12BrN5O2 B2474041 5-bromo-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)furan-2-carboxamide CAS No. 1448122-68-6

5-bromo-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)furan-2-carboxamide

Cat. No.: B2474041
CAS No.: 1448122-68-6
M. Wt: 362.187
InChI Key: WBZWQAYOBMAOBC-UHFFFAOYSA-N
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Description

5-bromo-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)furan-2-carboxamide is a synthetic organic compound that features a bromine atom, a pyrimidine ring, an imidazole ring, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)furan-2-carboxamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often include the use of bases such as sodium hydride or potassium carbonate, and solvents like dimethylformamide or dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like primary amines. The reactions are typically carried out under mild conditions, such as room temperature or slightly elevated temperatures, and in solvents like ethanol or acetonitrile .

Major Products

The major products formed from these reactions include various substituted furan, imidazole, and pyrimidine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

5-bromo-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-bromo-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other brominated furan derivatives, pyrimidine-imidazole hybrids, and carboxamide-containing molecules. Examples include:

Uniqueness

The uniqueness of 5-bromo-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)furan-2-carboxamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

5-bromo-N-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrN5O2/c15-11-3-2-10(22-11)14(21)19-7-9-20-8-6-18-13(20)12-16-4-1-5-17-12/h1-6,8H,7,9H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBZWQAYOBMAOBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)C2=NC=CN2CCNC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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